Diethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Description
Diethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate is a thiophene-based derivative featuring a 4-methoxybenzoyl substituent at the 5-position and ester groups at the 2- and 4-positions of the thiophene ring. Its synthesis and structural characterization are often supported by crystallographic tools such as SHELX software .
Properties
IUPAC Name |
diethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-5-25-18(22)14-11(3)15(19(23)26-6-2)27-17(14)20-16(21)12-7-9-13(24-4)10-8-12/h7-10H,5-6H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJDJFNJENINPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate (referred to as DMBA hereafter) is a synthetic compound belonging to the class of thiophene derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacology and biochemistry. This article delves into the biological activity of DMBA, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of DMBA is C19H21NO6S, featuring a thiophene ring with carboxylate and amine substituents. The presence of the methoxybenzoyl group is significant for its biological interactions.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 373.44 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
DMBA's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymatic activities or modulate receptor functions, leading to significant physiological effects.
Potential Mechanisms
- Enzyme Inhibition : DMBA has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. This inhibition could have implications for skin health and cosmetic applications.
- Cell Signaling Modulation : The compound may influence signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Anti-Tyrosinase Activity
Recent studies have investigated the anti-tyrosinase activity of DMBA compared to standard inhibitors like kojic acid. The results indicate that DMBA exhibits significant inhibitory effects on tyrosinase activity.
In Vitro Study Results
| Compound | IC50 (µM) | Comparison to Kojic Acid |
|---|---|---|
| DMBA | 28.05 ± 1.16 | 1.4-fold stronger |
| Kojic Acid | 70.75 ± 1.00 | Baseline |
These findings suggest that DMBA could be a more effective alternative for applications targeting hyperpigmentation disorders.
Case Studies
-
Melanoma Cell Studies : In studies involving B16F10 melanoma cells, DMBA demonstrated concentration-dependent reductions in tyrosinase activity when exposed to α-MSH (melanocyte-stimulating hormone). At concentrations of 5, 10, and 25 µM, DMBA reduced tyrosinase activity significantly compared to untreated controls.
- Results :
- At 25 µM: Reduction of tyrosinase activity by 45%
- At 10 µM: Reduction by 32%
- At 5 µM: Comparable effect to kojic acid at higher concentrations.
- Results :
- Anti-inflammatory Potential : Preliminary investigations suggest that DMBA may also possess anti-inflammatory properties, although further research is needed to confirm these effects and elucidate the underlying mechanisms.
Scientific Research Applications
1. Anticancer Properties
Diethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate has shown promising anticancer activity. Studies have indicated that this compound exhibits significant inhibition of tumor cell growth across various cancer cell lines. For instance, it has been evaluated for its efficacy against human breast cancer cells, showing a mean growth inhibition rate of approximately 70% at a concentration of 10 µM .
2. Mechanism of Action
The compound acts primarily through the disruption of microtubule polymerization, similar to known chemotherapeutic agents like paclitaxel. It binds to the colchicine site on tubulin, preventing normal mitotic spindle formation, which is crucial for cell division .
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with commercially available thiophene derivatives and methoxybenzoyl chloride.
- Reagents : Common reagents include triethylamine as a base and dichloromethane as a solvent.
- Yield and Purity : The compound can be obtained with yields exceeding 80% after purification by recrystallization.
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their antitumor effects. The most active derivative demonstrated an IC50 value of 0.78 nM against human osteosarcoma cell lines, indicating its potential as a lead compound in cancer therapy .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted to determine the effects of different substituents on the thiophene ring. Modifications at the C-5 position significantly enhanced the compound's potency against various cancer types. The study highlighted that the introduction of electron-donating groups improved biological activity by stabilizing the binding interaction with tubulin .
Applications in Organic Synthesis
This compound serves as an important intermediate in organic synthesis:
- Building Block for Drug Development : Its structural framework allows for further modifications to develop new therapeutic agents.
- Synthetic Routes : It can be used in multi-step syntheses to create complex molecules with potential biological activities.
Comparison with Similar Compounds
Substituent Variations on the Thiophene Ring
Key structural analogs differ in substituents at the 5-position (amino/amide groups) and ester groups (ethyl, methyl, or mixed esters):
- Trifluoroacetyl Derivative: Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate () replaces the 4-methoxybenzoyl group with a trifluoroacetyl moiety.
- Amino Derivatives: Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate () lacks the benzoyl group, serving as a precursor for further functionalization. It is widely used in synthesizing heterocyclic systems like thienopyrimidines . Diethyl 5-amino-3-propylthiophene-2,4-dicarboxylate () introduces a propyl group at the 3-position, altering steric and electronic properties, though its biological activity remains unexplored .
Complex Heterocyclic Derivatives :
Compounds like 20 () and TBTDC () incorporate fused heterocyclic systems, enhancing photodynamic therapy (PDT) efficacy in cancer .
Target Compound: RORγ Inhibition
RORγ overexpression is linked to cancers like lymphoma and melanoma, making this derivative a candidate for oncology therapeutics .
Antibacterial and Antifungal Activity
- The trifluoroacetyl analog () exhibited antibacterial activity via hydrogen bonding interactions (ASN236, ARG199) with AvrRps4 .
- Schiff base derivatives () have shown antimicrobial properties, though direct data for the target compound are lacking .
Physicochemical Properties
Crystallography and Solubility
- Crystallographic data for analogs (e.g., hydroxybenzylideneamino derivatives in ) reveal planar thiophene rings and hydrogen-bonded networks, influencing solubility and stability .
- The trifluoroacetyl analog’s higher lipophilicity (XLogP3 ~5.8, inferred from ) may enhance membrane permeability compared to the target compound’s methoxybenzoyl group .
Molecular Weight and Drug-Likeness
- The target compound (MW ~415 g/mol) and its analogs generally comply with Lipinski’s rule of five (e.g., ), suggesting oral bioavailability .
Preparation Methods
Gewald Reaction Mechanism and Conditions
The Gewald reaction involves a three-component condensation of:
- Ethyl acetoacetate (ketoester),
- Elemental sulfur ,
- A nitrile or cyanoacetate derivative (e.g., ethyl cyanoacetate).
The reaction proceeds in the presence of a base, such as triethylamine or morpholine, under reflux conditions in polar aprotic solvents like ethanol or dimethylformamide (DMF). The mechanism involves:
- Knoevenagel condensation between the ketoester and nitrile to form an α,β-unsaturated nitrile.
- Cyclization with sulfur to form the thiophene ring.
- Amination at the 5-position via nucleophilic attack by ammonia or ammonium acetate.
Optimization Note : Yields improve with strict stoichiometric control (1:1:1 molar ratio of ketoester, nitrile, and sulfur) and prolonged reflux times (6–12 hours).
Acylation of the 5-Amino Group
The second stage introduces the 4-methoxybenzoyl moiety to the amino group of the precursor. This step employs nucleophilic acyl substitution , where the amino group reacts with 4-methoxybenzoyl chloride in the presence of a base.
Reaction Conditions and Reagents
- Acylating Agent : 4-Methoxybenzoyl chloride (1.2 equivalents).
- Base : Triethylamine (2.0 equivalents) to neutralize HCl byproduct.
- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : 0–25°C (prevents ester hydrolysis).
- Time : 4–8 hours under nitrogen atmosphere.
Key Reaction :
$$
\text{Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate} + \text{4-MeO-benzoyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{Target Compound}
$$
Yield Optimization Strategies
- Solvent Choice : THF increases reaction homogeneity, improving yields to 75–85% compared to DCM (60–70%).
- Stoichiometry : A 20% excess of acyl chloride drives the reaction to completion.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the product with >95% purity.
Structural and Spectroscopic Characterization
Post-synthesis validation ensures the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃):
¹³C NMR (125 MHz, CDCl₃):
Mass Spectrometry and Elemental Analysis
- High-Resolution Mass Spectrometry (HRMS) :
- Elemental Analysis :
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing solvent recovery, waste management, and cost efficiency.
Process Intensification Techniques
- Continuous Flow Reactors : Reduce reaction time by 40% through precise temperature and mixing control.
- Solvent Recycling : Distillation recovers >90% of DCM or THF.
- Catalytic Efficiency : Reusable immobilized lipases (e.g., Candida antarctica) catalyze acylation with 95% retention of activity after five cycles.
Comparative Analysis of Alternative Methods
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) accelerates the Gewald reaction, achieving 80% yield versus 65% under conventional reflux.
Solid-Phase Synthesis
Immobilizing the amino precursor on Wang resin enables iterative acylation, though yields drop to 50–60% due to steric hindrance.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Diethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via Schiff base formation or condensation reactions. For example, reacting diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (AMD) with 4-methoxybenzoyl chloride in ethanol under reflux (4–6 hours). Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. methanol), and temperature to enhance yield .
- Key Data :
| Reactant | Solvent | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| AMD + 4-Methoxybenzoyl chloride | Ethanol | 4 | ~70–75 | |
| AMD + Salicylaldehyde | Ethanol | 4 | 65 |
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used. Data collection involves Bruker Kappa APEXII CCD diffractometers. SHELXL (for refinement) and WinGX (for data processing) are critical tools. Hydrogen bonding and torsion angles are analyzed to confirm molecular conformation .
- Example Parameters (from a related thiophene derivative):
| Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
|---|---|---|---|---|---|---|
| P1̄ | 9.481 | 9.598 | 9.821 | 101.49 | 90.80 | 93.88 |
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the solid-state packing and stability of this compound?
- Methodology : SC-XRD reveals intramolecular hydrogen bonds (e.g., N–H⋯O, O–H⋯O) and van der Waals interactions. For example, O1⋯O3 (3.293 Å) and C7⋯S (3.028 Å) contacts stabilize the 3D lattice. Computational tools like Mercury visualize packing diagrams .
- Key Interactions :
| Interaction Type | Distance (Å) | Role in Stability |
|---|---|---|
| N–H⋯O (intra) | 2.630 | S(6) ring formation |
| C–H⋯O (inter) | 3.293 | Layer stacking |
Q. What computational strategies validate the biological activity (e.g., RORγ inhibition) of this compound, and how do docking studies align with experimental data?
- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinity to RORγ’s ligand-binding domain. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with Arg364, hydrophobic contacts with Leu287). Experimental validation via dose-response assays (e.g., NCI data) complements computational predictions .
- Docking Results :
| Target | Binding Energy (kcal/mol) | Key Residues |
|---|---|---|
| RORγ | -9.2 | Arg364, Leu287, Phe388 |
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?
- Methodology : SHELXL’s TWIN/BASF commands handle twinning, while PART instructions resolve disorder. For example, partial occupancy refinement for disordered ethoxy groups. R-factor convergence (R1 < 0.05) and Δρmax/Δρmin thresholds ensure reliability .
- Refinement Metrics :
| Parameter | Value | Acceptable Range |
|---|---|---|
| R1 (F) | 0.061 | < 0.07 |
| wR2 (F²) | 0.197 | < 0.20 |
Methodological Considerations
- Synthesis Optimization : Use polar aprotic solvents (e.g., DMF) for faster reaction kinetics. Monitor by TLC (ethyl acetate/hexane, 1:3) .
- Crystallization : Slow evaporation from methanol/ethanol (1:1) yields diffraction-quality crystals. Additive screening (e.g., DMSO) improves crystal morphology .
- Data Contradictions : Cross-validate SC-XRD results with DFT-optimized geometries (Gaussian09, B3LYP/6-31G*) to resolve bond-length discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
